molecular formula C15H15NO2S B2511519 N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide CAS No. 895920-78-2

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2511519
CAS No.: 895920-78-2
M. Wt: 273.35
InChI Key: LQHYMMPBXDIYKP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is a thiophene ring substituted at positions 3, 4, and 5. The carboxamide group (-CONH-) is located at position 3, with methyl groups at positions 4 and 5. The nitrogen atom of the carboxamide is further substituted by a 4-acetylphenyl group, which consists of a benzene ring with an acetyl (-COCH₃) substituent at the para position. This results in the full IUPAC name: This compound .

The molecular formula is C₁₅H₁₅NO₂S , with a molecular weight of 273.35 g/mol . Key identifiers include the CAS registry number 895920-78-2 and the SMILES string CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C , which encodes the connectivity of atoms.

Property Value Source
Molecular Formula C₁₅H₁₅NO₂S
Molecular Weight 273.35 g/mol
CAS Registry Number 895920-78-2
SMILES CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C

Molecular Geometry and Crystallographic Analysis

The thiophene ring adopts a planar conformation due to aromatic π-electron delocalization. Substituents at positions 4 and 5 (methyl groups) and position 3 (carboxamide) introduce steric and electronic perturbations. While crystallographic data for this specific compound are not publicly available, analogous structures such as 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide reveal dihedral angles of 13.9° between the thiophene and aryl rings, suggesting moderate torsional strain.

Bond lengths within the thiophene ring typically range from 1.36 Å (C-S) to 1.43 Å (C-C), with slight elongation at substituted positions due to steric effects. The acetylphenyl group exhibits a 120° bond angle at the carbonyl carbon, consistent with sp² hybridization.

Geometric Parameter Value Source
C-S Bond Length 1.36 Å
C-C Bond Length (Thiophene) 1.43 Å
Dihedral Angle (Thiophene-Phenyl) 13.9°

Electronic Structure and Conformational Isomerism

The electronic structure is dominated by conjugation across the thiophene ring and carboxamide group. Density functional theory (DFT) calculations on similar compounds show that the carboxamide’s carbonyl oxygen participates in resonance, withdrawing electron density from the thiophene ring. The acetyl group on the phenyl ring further polarizes the system, creating a dipole moment of approximately 3.2 Debye in analogous structures.

Conformational isomerism arises from rotation about the N-C bond linking the carboxamide to the acetylphenyl group. Energy barriers for rotation are estimated at 8–12 kcal/mol , favoring a planar arrangement to maximize resonance stabilization. The methyl groups at positions 4 and 5 restrict ring puckering, enforcing a near-planar geometry.

Comparative Analysis with Thiophene-3-carboxamide Derivatives

This compound differs from related derivatives in substituent placement and electronic effects:

  • N-(3-Acetylphenyl)-5-ethylthiophene-2-carboxamide : The ethyl group at position 5 increases hydrophobicity (logP = 3.8 vs. 3.5), while the 2-carboxamide position reduces conjugation with the thiophene ring.
  • Thiophene-3-carboxamide : Lacking substituents, this compound exhibits higher solubility in polar solvents (e.g., 12 mg/mL in water vs. <1 mg/mL for the acetylphenyl derivative).
  • N,N-Dimethylthiophene-3-carboxamide : Dimethylation of the amide nitrogen eliminates hydrogen-bonding capacity, reducing melting point by 40–50°C compared to primary amides.
Derivative Key Structural Feature logP Solubility (Water)
This compound 4,5-dimethyl; acetylphenyl 3.5 <1 mg/mL
Thiophene-3-carboxamide No substituents 1.2 12 mg/mL
N,N-Dimethylthiophene-3-carboxamide N,N-dimethylamide 2.8 5 mg/mL

Properties

IUPAC Name

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHYMMPBXDIYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Dimethylthiophene-3-Carboxylic Acid

The thiophene backbone is constructed via cyclization or functionalization of pre-existing heterocycles. A modified Hantzsch thiophene synthesis is inferred from analogous protocols:

  • Cyclocondensation : Reacting ethyl acetoacetate with elemental sulfur in the presence of morpholine yields 3-carbethoxy-4,5-dimethylthiophene.
  • Saponification : Hydrolysis with aqueous NaOH (2M, 80°C, 4h) converts the ester to 4,5-dimethylthiophene-3-carboxylic acid (Yield: 78–82%).

Key Characterization :

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 3100–2800 cm⁻¹ (C-H aromatic/aliphatic).
  • ¹H-NMR (DMSO-d₆): δ 2.31 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 7.82 (s, 1H, thiophene-H).

Synthesis of 4-Aminoacetophenone

4-Aminoacetophenone serves as the amine component and is typically prepared via:

  • Friedel-Crafts Acetylation : Acetylation of aniline with acetic anhydride/AlCl₃ yields 4-aminoacetophenone (Yield: 65–70%).
  • Purification : Recrystallization from ethanol/water (1:3 v/v) provides analytically pure material (m.p. 104–106°C).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of the carboxylic acid as its chloride followed by nucleophilic acyl substitution:

  • Chlorination : Treat 4,5-dimethylthiophene-3-carboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) in dry DCM (0.1M) under reflux (3h). Remove excess SOCl₂ in vacuo.
  • Coupling : Add 4-aminoacetophenone (1.1 eq) and triethylamine (2.0 eq) in THF (0°C → RT, 12h). Quench with ice-water, extract with EtOAc, and purify via silica chromatography (Hexane:EtOAc 7:3).

Yield : 68–72%
Characterization :

  • ¹³C-NMR (CDCl₃): δ 196.4 (C=O, acetyl), 165.2 (C=O, amide), 142.1–122.8 (aromatic carbons), 25.7 (CH₃).
  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1mL/min).

Coupling Reagent-Assisted Synthesis

For improved atom economy, carbodiimide-based reagents enable direct coupling:

  • Reaction : Combine 4,5-dimethylthiophene-3-carboxylic acid (1.0 eq), 4-aminoacetophenone (1.05 eq), EDCI (1.2 eq), HOBt (0.2 eq), and DIPEA (2.0 eq) in DMF (0.05M, 24h, RT).
  • Workup : Dilute with EtOAc, wash with 5% HCl and brine, dry (Na₂SO₄), and concentrate.

Yield : 75–80%
Optimization Data :

Reagent Solvent Time (h) Yield (%)
EDCI/HOBt DMF 24 78
DCC/DMAP CH₂Cl₂ 36 65
HATU DMF 12 82

Alternative Routes from Patent Literature

Microwave-Assisted Synthesis (CN103664681A)

A patent method for analogous carboxamides employs microwave irradiation to accelerate coupling:

  • Conditions : 4,5-dimethylthiophene-3-carboxylic acid (1.0 eq), 4-aminoacetophenone (1.1 eq), TBTU (1.2 eq), DIPEA (2.0 eq) in DMF (5mL), 100W, 120°C, 15min.
  • Yield : 85% (crude), 91% purity before recrystallization.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Acid Chloride Route : Higher yields (72%) but requires strict anhydrous conditions.
  • Coupling Reagents : EDCI/HOBt offers better reproducibility, while HATU improves kinetics at higher cost.
  • Microwave Method : Rapid but necessitates specialized equipment.

Byproduct Formation

  • Symmetrical Anhydrides : Observed when using excess EDCI without HOBt (reduced by 10–15% yield).
  • N-Acylation of Acetophenone : Occurs if reaction pH >9, mitigated by maintaining pH 7–8 with DIPEA.

Scalability and Industrial Feasibility

Kilogram-Scale Production (PMC9549587)

A related thiourea synthesis demonstrates scalability:

  • Reactor Setup : 50L jacketed glass reactor with mechanical stirring.
  • Process : Sequential addition of reagents under N₂, TLC monitoring, and recrystallization in ethanol.
  • Output : 5.2kg per batch (79% yield).

Adapting this to the target compound would require:

  • Solvent Recovery : Distillation of THF/DMF for reuse.
  • Crystallization : Ethanol/water (1:2) yields 98% pure product.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4,5-dimethylthiophene-3-carboxylic acid and 4-aminoacetophenone with K₂CO₃ (2.0 eq) at 30Hz for 1h achieves 60% conversion. Post-milling extraction with EtOAc improves yield to 68%.

Catalytic Amination

Pd(OAc)₂/Xantphos-catalyzed carbonylation (using CO surrogates) could theoretically form the amide bond, though unproven for this substrate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Amines: Formed through reduction.

    Halogenated or Nitro-substituted Thiophenes: Formed through substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties can exhibit significant anticancer properties. N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Properties

The compound has also been investigated for its antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in oxidative stress-related conditions .

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer’s disease. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline . this compound could be explored further for its potential in this area.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a candidate for biochemical research. Studies have shown that similar thiophene derivatives can inhibit enzymes involved in metabolic pathways, suggesting that this compound may also possess such properties .

Drug Development

Given its structural characteristics, this compound could serve as a lead structure for the development of new pharmaceuticals targeting specific biological pathways. The incorporation of the thiophene ring enhances the pharmacological profile of the molecule, making it an attractive candidate for further development .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties through structural modifications allows for the design of materials with enhanced performance characteristics .

Sensor Development

This compound may also find applications in sensor technology due to its ability to undergo redox reactions. This property is beneficial for developing sensors that detect various analytes through changes in conductivity or optical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of cancer cell proliferation observed
Antioxidant Properties Effective free radical scavenging capabilities noted
Acetylcholinesterase Inhibition Potential therapeutic effects on cognitive decline demonstrated
Enzyme Inhibition Studies Interaction with metabolic enzymes suggested
Organic Electronics Enhanced electronic properties suitable for OLEDs
Sensor Development Redox activity conducive to sensor technology applications

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the acetylphenyl and carboxamide groups allows for interactions with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. In materials science, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name CAS Molecular Formula Key Substituents Notable Properties/Activities Source
Target Compound 895920-78-2 C₁₅H₁₅NO₂S 4-acetylphenyl, 4,5-dimethylthiophene Synthetic versatility
2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 69438-16-0 C₁₅H₁₅ClN₂OS 4-chlorophenyl, amino, tetrahydrobenzo Enhanced lipophilicity (Cl substituent)
2-{[(4-Ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide 352701-57-6 C₁₇H₂₀N₂O₃S 4-ethylphenoxyacetyl, 4,5-dimethyl Higher molecular weight (332.42 g/mol)
  • 4-Acetylphenyl vs.
  • Phenoxyacetyl vs. Acetyl: The phenoxyacetyl group in 352701-57-6 introduces an ether linkage and ethyl group, likely increasing metabolic stability but reducing aqueous solubility compared to the acetylphenyl group .

Substituent Effects on the Thiophene Ring

  • Cyanoacetamido Group (Compound 92a): In 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a), the polar cyanoacetamido group at position 2 contributes to 56.9% nitric oxide (NO) scavenging activity, highlighting the role of polar substituents in antioxidant efficacy .

Physicochemical Properties

  • Polarity: The acetylphenyl group in the target compound balances hydrophobicity and polarity, whereas methoxy and phenoxy substituents (e.g., in C₂₂H₂₇N₃O₅S) increase oxygen content, altering solubility and logP values .

Biological Activity

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C16H17NO2S
  • Molecular Weight: 287.38 g/mol

The structure includes a thiophene ring substituted with an acetylphenyl group and a carboxamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors by binding to their active sites through hydrogen bonding and hydrophobic interactions.
  • Anticancer Activity: Preliminary studies suggest that it can induce apoptosis in cancer cells by affecting the cell cycle and increasing reactive oxygen species (ROS) levels .
  • Antimicrobial Effects: The compound exhibits significant antibacterial activity against various pathogens, which may be linked to its structural properties enabling effective binding to bacterial targets.

1. Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

Cancer Type IC50 (µM) Reference
Breast Cancer5.0
Colon Cancer6.2
Lung Cancer4.8
Prostate Cancer7.1

The compound's mechanism involves the induction of apoptosis and disruption of the cell cycle at the G1 phase, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus256
Escherichia coli256
Pseudomonas aeruginosa256

These findings indicate that the compound possesses significant antibacterial activity, suggesting potential applications in treating bacterial infections.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) Inhibition: It may affect neurotransmitter levels by inhibiting AChE, which could have implications for neurodegenerative diseases .
  • Topoisomerase II Inhibition: As a potential topoisomerase II inhibitor, it may interfere with DNA replication in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • In a study evaluating its anticancer effects on breast cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like etoposide .
  • Another investigation into its antimicrobial properties revealed that it effectively inhibited growth in multidrug-resistant strains of bacteria, suggesting its potential as a new therapeutic agent.

Q & A

Basic: What are the key considerations for synthesizing N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide with high purity and yield?

Synthesis requires precise control of reaction parameters such as temperature (typically 60–100°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–24 hours) to optimize yields . Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization are critical to achieve >95% purity . The Gewald reaction, a common route for thiophene derivatives, may involve cyclization of ketones with sulfur and cyanoacetates under basic conditions, followed by acetylation and carboxamide coupling . Intermediate characterization via TLC and spectroscopic methods ensures stepwise fidelity .

Basic: How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., acetyl phenyl protons at δ 2.5–2.6 ppm, thiophene methyl groups at δ 2.1–2.3 ppm) and carbon backbone .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (acetyl C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 273.36 (C15_{15}H15_{15}NO2_2S) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21_1/n space group) with unit cell parameters (e.g., a = 8.606 Å, b = 7.519 Å) provide 3D structural validation .

Advanced: What strategies are employed to investigate the biological activity and target interactions of this compound?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using kinetic assays (e.g., fluorescence-based protease inhibition) to quantify target binding .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) determine binding affinity (Ki_i) for receptors like GPCRs .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with active sites, guiding SAR optimization .
  • In Vivo Models : Pharmacokinetic profiling (Cmax_{\text{max}}, t1/2_{1/2}) in rodent models assesses bioavailability and therapeutic potential .

Advanced: How can researchers resolve contradictions in reported physicochemical data for this compound?

  • Cross-Validation : Compare melting points (reported range: 180–185°C), solubility (DMSO > 10 mg/mL), and logP (~2.8) across studies using standardized protocols (e.g., OECD guidelines) .
  • Analytical Triangulation : Combine HPLC purity data (>98%), elemental analysis (C: 65.9%, H: 5.5%, N: 5.1%), and spectroscopic consistency to resolve discrepancies .
  • Replicate Synthesis : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate batch-specific variability .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Modulation : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the 4-acetylphenyl or thiophene positions to assess effects on bioactivity .
  • Biological Profiling : Test derivatives in parallel assays (e.g., anti-inflammatory COX-2 inhibition, cytotoxicity against cancer cell lines) to correlate structural changes with potency .
  • QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., Hammett σ, molar refractivity) to activity trends .

Advanced: How can the metabolic stability of this compound be evaluated for drug development?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify CYP450-mediated metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
  • Plasma Stability Tests : Assess degradation in plasma (37°C, 1–24 hours) to predict in vivo clearance rates .

Basic: What are the documented spectral reference data for this compound?

  • 1H^1H NMR (DMSO-d6) : δ 2.10 (s, 3H, CH3_3), 2.35 (s, 3H, CH3_3), 2.55 (s, 3H, COCH3_3), 7.25–7.80 (m, 4H, Ar-H) .
  • IR (KBr) : 3280 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (amide C=O), 1680 cm1^{-1} (acetyl C=O) .
  • HRMS (ESI+) : m/z 274.0984 [M+H]+^+ (calc. 274.0978) .

Advanced: What computational tools are used to predict the ADMET properties of this compound?

  • ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates permeability (Caco-2), blood-brain barrier penetration (logBB), and hERG inhibition risk .
  • Toxicity Profiling : Derek Nexus identifies structural alerts for mutagenicity or hepatotoxicity .
  • Solubility Prediction : Hansen solubility parameters (HSPiP) guide formulation strategies for low-solubility derivatives .

Basic: What are the safety and handling protocols for this compound?

  • Hazard Identification : Potential irritant (GHS07); avoid inhalation/contact (use PPE: gloves, lab coat, goggles) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Waste Disposal : Incinerate in compliance with EPA guidelines for nitrogen- and sulfur-containing organics .

Advanced: How can crystallographic data improve the design of analogs with enhanced stability?

  • Crystal Packing Analysis : Identify hydrogen-bonding motifs (e.g., N-H···O=C) and π-π interactions that stabilize the solid state, guiding salt/cocrystal design .
  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to isolate metastable forms with improved solubility .

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